7-Methoxy-1H-pyrazolo[3,4-c]pyridine
CAS No.: 76006-10-5
Cat. No.: VC2234076
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![7-Methoxy-1H-pyrazolo[3,4-c]pyridine - 76006-10-5](/images/structure/VC2234076.png)
Specification
CAS No. | 76006-10-5 |
---|---|
Molecular Formula | C7H7N3O |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 7-methoxy-1H-pyrazolo[3,4-c]pyridine |
Standard InChI | InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-7)4-9-10-6/h2-4H,1H3,(H,9,10) |
Standard InChI Key | OKNTXLHECGMQSA-UHFFFAOYSA-N |
SMILES | COC1=NC=CC2=C1NN=C2 |
Canonical SMILES | COC1=NC=CC2=C1NN=C2 |
Introduction
7-Methoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by its pyrazolo[3,4-c]pyridine core with a methoxy group at the 7-position. Its molecular formula is C₇H₇N₃O, and it has a molecular weight of 149.15 g/mol . This compound is notable for its structural features that contribute to its unique chemical properties and potential biological activities.
Synthesis Methods
The synthesis of 7-Methoxy-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the use of ultrasound-assisted synthesis, which has been shown to be effective in creating these compounds. The synthesis often starts from preformed pyrazole or pyridine derivatives.
Biological Activities
7-Methoxy-1H-pyrazolo[3,4-c]pyridine exhibits significant biological activity, particularly as an inhibitor of tropomyosin receptor kinases. These kinases play crucial roles in cell proliferation and differentiation. The compound interacts with the active site of these kinases, preventing their activation and disrupting downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for various cellular functions.
Comparison with Similar Compounds
Compound Name | Structural Features | Uniqueness |
---|---|---|
7-Methoxy-1H-pyrazolo[3,4-c]pyridine | Methoxy group at the 7-position | Enhances reactivity and biological activity |
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine | Bromine atom at the 3-position | Enhanced reactivity due to bromine substitution |
6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | Iodine atom at the 6-position | Varies in reactivity due to different halogen types |
5-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | Bromine and iodine atoms at different positions | Alters biological activity compared to others |
Research Findings and Applications
Research indicates that 7-Methoxy-1H-pyrazolo[3,4-c]pyridine interacts with various enzymes and proteins, modulating their activity. These interactions are critical in regulating cellular processes such as growth, differentiation, and apoptosis. Further studies are needed to elucidate its complete mechanism of action and potential therapeutic applications in diseases where kinase signaling is disrupted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume